molecular formula C7H8IN3 B8393192 4-(Azetidin-1-yl)-5-iodopyrimidine

4-(Azetidin-1-yl)-5-iodopyrimidine

Cat. No. B8393192
M. Wt: 261.06 g/mol
InChI Key: GFNJNOTWDQHPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-1-yl)-5-iodopyrimidine is a useful research compound. Its molecular formula is C7H8IN3 and its molecular weight is 261.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azetidin-1-yl)-5-iodopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-1-yl)-5-iodopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Azetidin-1-yl)-5-iodopyrimidine

Molecular Formula

C7H8IN3

Molecular Weight

261.06 g/mol

IUPAC Name

4-(azetidin-1-yl)-5-iodopyrimidine

InChI

InChI=1S/C7H8IN3/c8-6-4-9-5-10-7(6)11-2-1-3-11/h4-5H,1-3H2

InChI Key

GFNJNOTWDQHPQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC=NC=C2I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 16×100 mm reaction tube under N2 was added 4-chloro-5-iodopyrimidine (200 mg, 0.832 mmol), cesium carbonate (817 mg, 2.508 mmol) and 1,2-dimethoxyethane (5 mL). The reaction mixture was flushed with nitrogen and then treated with azetidine (112 μL, 1.662 mmol). The reaction mixture was securely capped, stirred at room temperature for 5 min, and then heated at 90° C. for 18 h. The reaction mixture was filtered through a small Celite plug by gravity, washed with dichloromethane (70 mL) and the solvent was evaporated off in vacuo to give 200 mg (92%) of the title compound as a pale yellow solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
817 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two
Yield
92%

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